![molecular formula C11H10N4 B043383 2-Amino-3-metil-3H-imidazo[4,5-h]isoquinolina CAS No. 147293-14-9](/img/structure/B43383.png)

2-Amino-3-metil-3H-imidazo[4,5-h]isoquinolina

Descripción general

Descripción

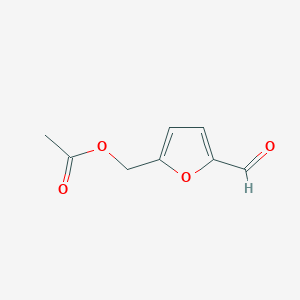

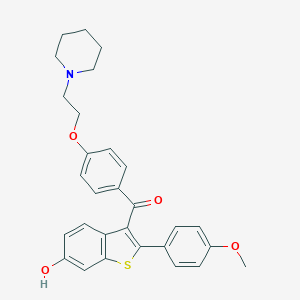

Synthesis Analysis The synthesis of related imidazoisoquinoline compounds involves various strategies, including convenient synthesis from starting materials such as 1-methoxyisoquinoline-3,4-diamine, leading to derivatives with angular imidazoisoquinoline systems containing various substituents. Notably, one-carbon bridging units have been utilized to prepare these systems, demonstrating the versatility in synthesizing these heterocycles (Deady & Kachab, 1986).

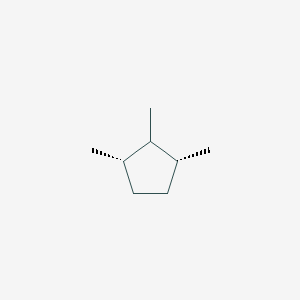

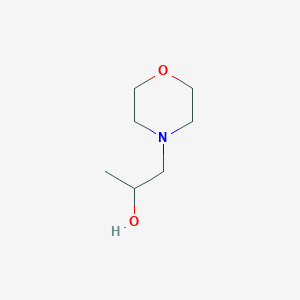

Molecular Structure Analysis Although the specific molecular structure analysis of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is not detailed in the provided research, related imidazoisoquinoline derivatives' synthesis suggests intricate molecular frameworks can be constructed, allowing for diverse structural variations. This flexibility in modifying the core structure is pivotal for exploring the chemical space of imidazoisoquinolines.

Chemical Reactions and Properties The chemical reactivity of imidazoisoquinoline derivatives includes various reactions such as hydroamination and silver-catalyzed aminooxygenation, showcasing the potential for functionalizing these compounds through diverse chemical transformations. These reactions enable the synthesis of methylimidazo[1,2-a]pyridines and related structures under aqueous conditions without deliberate catalyst addition, highlighting the compounds' reactivity and the potential for generating novel derivatives (Mohan, Rao, & Adimurthy, 2013).

Physical Properties Analysis The research does not explicitly cover the physical properties of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline. However, the synthesis and study of similar compounds indicate that these properties can be inferred from related structures, potentially affecting solubility, melting points, and crystallinity, which are critical for their application in various fields.

Chemical Properties Analysis Imidazoisoquinolines exhibit a broad range of chemical properties, including the ability to undergo cycloaddition reactions and engage in multicomponent cascade cyclizations. These properties demonstrate the compounds' versatility in chemical synthesis and their potential for creating complex molecules with diverse functional groups. The ability to construct imidazo[2,1-a]isoquinoline derivatives through iodine-mediated multicomponent reactions highlights the compounds' synthetic utility and the potential for developing novel molecules with unique chemical properties (Wang et al., 2022).

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores utilizan IQ y sus derivados para estudiar la mutagénesis. Se ha demostrado que induce anomalías cromosómicas en células humanas in vitro y mutaciones en Drosophila melanogaster. Además, causa daño al ADN y mutaciones en bacterias .

- Aplicación: Los científicos investigan el papel de IQ en el desarrollo del cáncer. Induce sustituciones de una sola base, deleciones de exones y aumenta la muerte celular in vitro. Comprender sus mecanismos puede ayudar a informar las estrategias de prevención del cáncer .

Estudios de Mutagénesis

Investigación sobre la Carcinogenicidad

En resumen, 2-Amino-3-metil-3H-imidazo[4,5-h]isoquinolina juega un papel multifacético en la investigación científica, abarcando la mutagénesis, la carcinogenicidad, los estudios de SAR, la seguridad alimentaria, la proteómica y el desarrollo de fármacos. Sus propiedades únicas siguen intrigando a los investigadores de todas las disciplinas . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

It is known to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled dna synthesis in various human cells in culture .

Mode of Action

The compound interacts with its targets by inducing chromosomal anomalies, gene mutation, and DNA damage in both human and animal cells in vitro . It also induces mutations in Drosophila melanogaster and DNA damage and mutations in bacteria .

Biochemical Pathways

It is known that the metabolic activation of the compound to reactive intermediates involves acetylation and hydroxylation .

Pharmacokinetics

It is known that the compound is metabolized by the cytochrome (cyp) p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .

Result of Action

The result of the compound’s action is the induction of mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture . These changes can lead to carcinogenic effects.

Action Environment

It is known that the compound is found in high-temperature-cooked meats and tobacco smoke , suggesting that its action may be influenced by dietary and lifestyle factors.

Propiedades

IUPAC Name |

3-methylimidazo[4,5-h]isoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-3-2-7-4-5-13-6-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSISKRWSRRUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)C=CN=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163648 | |

| Record name | 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147293-14-9 | |

| Record name | 3-Methyl-3H-imidazo[4,5-h]isoquinolin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147293-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

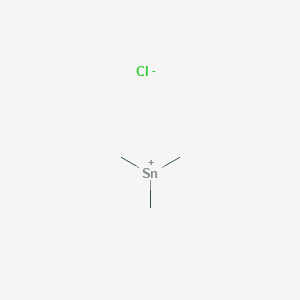

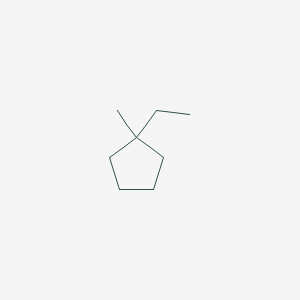

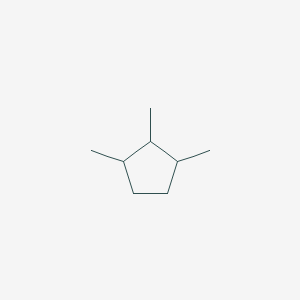

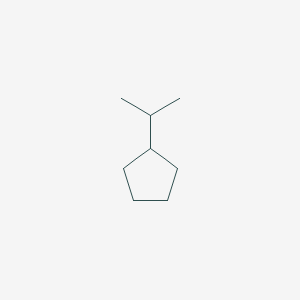

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)